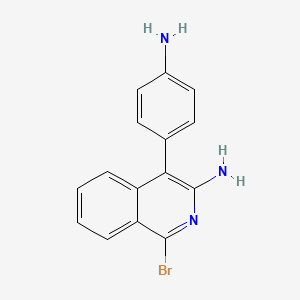
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an aminophenyl group and a bromoisoquinoline moiety, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups like amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or ammonia (NH₃) are used under basic conditions
Major Products
The major products formed from these reactions include various substituted isoquinolines, aminophenyl derivatives, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: Known for its use in photographic development and as a precursor in pharmaceutical synthesis.
4-Aminothiophenol: Used in the synthesis of pectin conjugates and as a crosslinking agent.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
Uniqueness
4-(4-Aminophenyl)-1-bromoisoquinolin-3-amine stands out due to its unique combination of an aminophenyl group and a bromoisoquinoline moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse research applications .
Propriétés
Numéro CAS |
31309-66-7 |
|---|---|
Formule moléculaire |
C15H12BrN3 |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-1-bromoisoquinolin-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,17H2,(H2,18,19) |
Clé InChI |
QOLPUXGNCDMERI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















